Boscalid
Overview
Description
Boscalid is a broad-spectrum fungicide used in agriculture to protect crops from fungal diseases. It was first marketed by BASF in 2002 under the brand name Endura . The compound is a biphenyl amide derived inhibitor of succinate dehydrogenase, which is a key enzyme in the mitochondrial electron transport chain .
Scientific Research Applications
Boscalid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and optimization of fungicides . In biology, it is used to study the resistance mechanisms of fungal pathogens such as Sclerotinia sclerotiorum . In medicine, this compound has been investigated for its potential use in treating diseases such as glaucoma . In industry, it is widely used to protect crops from fungal diseases, thereby increasing agricultural productivity .
Mechanism of Action
Target of Action
Boscalid is a broad-spectrum fungicide that primarily targets the succinate dehydrogenase (SDH) enzyme complex within fungal cells . This enzyme complex plays a crucial role in the mitochondrial respiration chain .
Mode of Action
This compound acts as an inhibitor of succinate dehydrogenase . It binds at the quinone reduction site of the enzyme complex, preventing ubiquinone from doing so . This action disrupts the tricarboxylic acid cycle and the electron transport chain, thereby inhibiting the fungal cell’s ability to produce energy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle . By inhibiting succinate dehydrogenase, this compound disrupts this cycle, leading to a decrease in ATP production . This disruption affects the fungal cell’s ability to generate energy, leading to its death .
Pharmacokinetics
The toxicokinetics of this compound in rats following the administration of a single dose or multiple doses indicated no significant differences in the excretory or metabolic patterns in urine and faeces, regardless of dosing regimen or sex . In dermal penetration studies using human skin in vitro, the dermal penetration estimates were 0.07% and 1% for the formulation concentrate (50% this compound) and the 1:1300 spray dilution, respectively .
Result of Action
The primary molecular and cellular effect of this compound’s action is the disruption of energy production within the fungal cell . By inhibiting the succinate dehydrogenase enzyme, this compound prevents the normal functioning of the tricarboxylic acid cycle and the electron transport chain . This leads to a decrease in ATP production, which is essential for the cell’s survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. This compound is persistent and has low mobility in soil . It may move to surface water through spray drift and runoff of soil and suspended sediments . The degree of surface water contamination is mitigated by the relatively low seasonal application rates and its tendency to sorb to soil and sediment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport chain, leading to a halt in energy production within fungal cells . Boscalid interacts with the quinone reduction site of SDH, preventing ubiquinone from binding and thus inhibiting the enzyme’s activity . This interaction is highly specific, making this compound effective against a wide range of fungal pathogens.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In fungal cells, it inhibits mycelial growth and spore germination, leading to the disruption of fungal development and proliferation . In plants, this compound can influence cell function by increasing net photosynthesis and enhancing the activity of antioxidant enzymes, which improves the plant’s tolerance to stress . Additionally, this compound has been shown to affect human hepatocytes by altering mitochondrial function, indicating its potential impact on cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ubiquinone site of succinate dehydrogenase, thereby inhibiting the enzyme’s activity . This inhibition prevents the reduction of ubiquinone, a crucial step in the electron transport chain, leading to a disruption in ATP production and energy metabolism within fungal cells . The binding interaction is highly specific, with this compound fitting into the enzyme’s active site and blocking its function . This mechanism of action is responsible for the fungicidal properties of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound has a relatively long half-life in soil, with degradation times ranging from 133 to 384 days under aerobic conditions . This stability allows this compound to maintain its fungicidal activity over extended periods. In aged soil, the dissipation of this compound is slower, indicating potential long-term effects on soil microbial communities . Additionally, this compound-resistant mutants of Sclerotinia sclerotiorum have been observed to have slower radial growth and reduced virulence over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, the acute oral median lethal dose (LD50) for this compound is greater than 2000 mg/kg body weight, indicating low acute toxicity . Chronic exposure to high doses of this compound can lead to changes in thyroid hormone levels, increased liver and thyroid weights, and induction of hepatic microsomal enzymes . These effects suggest that while this compound is relatively safe at low doses, higher doses can have toxic effects on animal health.
Metabolic Pathways
This compound is metabolized in plants, animals, and soil through various pathways. In plants, this compound is primarily metabolized to its hydroxylated and glycosylated derivatives . In animals, this compound is metabolized in the liver, with the primary metabolites being 2-chloro-N-(4’-chloro-5-hydroxybiphenyl-2-yl)nicotinamide and its conjugates . These metabolites are excreted in the urine and feces, indicating efficient clearance from the body. The metabolic pathways of this compound involve phase I and phase II enzyme activities, which facilitate its detoxification and elimination .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In plants, this compound exhibits translaminar movement, allowing it to move from the site of application to other parts of the plant . This property enhances its effectiveness as a fungicide by providing protection to untreated areas. In fungal cells, this compound is distributed within the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . The distribution of this compound within animal tissues is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it targets succinate dehydrogenase . This localization is crucial for its inhibitory effects on the electron transport chain and energy production. In plants, this compound may also localize to other organelles involved in metabolic processes, such as chloroplasts and peroxisomes . The targeting of this compound to specific subcellular compartments is facilitated by its chemical structure and interactions with cellular transporters and binding proteins .
Preparation Methods
The synthesis of Boscalid involves a three-step continuous/semi-flow process . The first step is a Suzuki cross-coupling reaction where 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid at a temperature of 80°C using a solvent mixture of ethanol and water as the reaction medium with sodium carbonate as the base and tetrakis(triphenylphosphine)-palladium as the catalyst . The intermediate product, 4’-chloro-2-nitro-1,1’-biphenyl, is then subjected to a nitro group reduction using sodium borohydride and cobalt(II) sulfate heptahydrate . The final step involves the transformation of 2-amino-4’-chloro-1,1’-biphenyl into this compound through a reaction with 2-chloronicotinic acid .
Chemical Reactions Analysis
Boscalid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium borohydride for reduction and tetrakis(triphenylphosphine)-palladium for cross-coupling reactions . Major products formed from these reactions include 4’-chloro-2-nitro-1,1’-biphenyl and 2-amino-4’-chloro-1,1’-biphenyl .
Comparison with Similar Compounds
Boscalid belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which also includes compounds such as carboxin and flutolanil . Compared to these compounds, this compound has a broader spectrum of activity and is effective against a wider range of fungal pathogens . Additionally, this compound has a lower risk of resistance development compared to other SDHIs .
Similar Compounds
- Carboxin
- Flutolanil
- Penthiopyrad
- Fluopyram
This compound stands out due to its broad-spectrum activity and lower resistance risk, making it a valuable tool in agricultural disease management .
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEMLYFITZORAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O | |
Record name | boscalid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Succinate_dehydrogenase | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034392 | |
Record name | Boscalid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White powder; [MSDSonline] | |
Record name | Boscalid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3988 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 4.6 mg/L at 20 °C, Solubility in n-heptane, <10 g/L, 20 °C, Solubility in acetone, 16-20 g/100 mL; acetonitrile, 4-5 g/100 mL; methanol, 4-5 g/100 mL; ethylacetate, 6.7-9 g/100mL; dichloromethane, 20-25 g/100 mL; toluene, 2-2.5 g/100 mL; 1-octanol, <1 g/100 mL, all at 20 °C | |
Record name | BOSCALID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.381 at 20 °C | |
Record name | BOSCALID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 7.2X10-4 mPa /5.4X10-10 mm Hg/ at 20 °C | |
Record name | Boscalid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3988 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BOSCALID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline | |
CAS No. |
188425-85-6 | |
Record name | Boscalid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188425-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boscalid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188425856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boscalid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12792 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Boscalid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOSCALID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32MS8ZRD1V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BOSCALID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
142.8 to 143.8 °C | |
Record name | BOSCALID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.